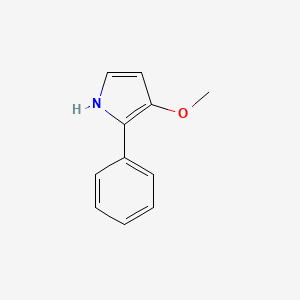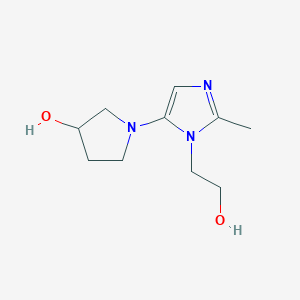
4,6,7-Trichloro-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4, 6, and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyanophthalide: Another isobenzofuran derivative with a cyanide group at the 5 position.
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A non-chlorinated analog of the compound .
Uniqueness
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This chlorination pattern distinguishes it from other isobenzofuran derivatives, providing unique properties and applications .
Eigenschaften
CAS-Nummer |
63314-49-8 |
|---|---|
Molekularformel |
C9H2Cl3NO2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
4,6,7-trichloro-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H2Cl3NO2/c10-6-3(1-13)7(11)8(12)4-2-15-9(14)5(4)6/h2H2 |
InChI-Schlüssel |
WXFVLGWIYJMNJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)
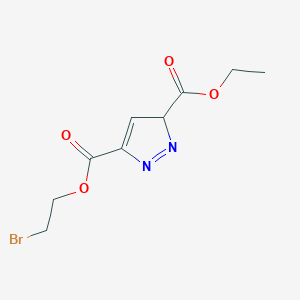
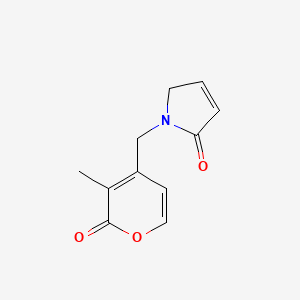
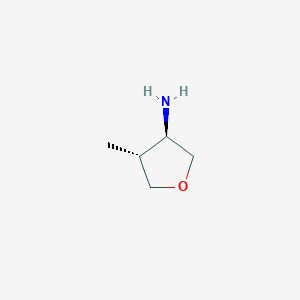
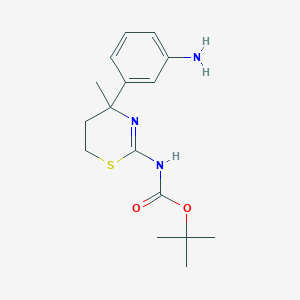
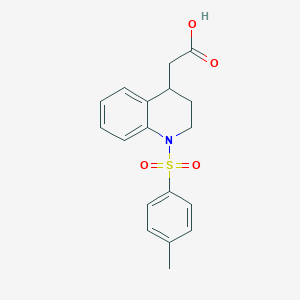
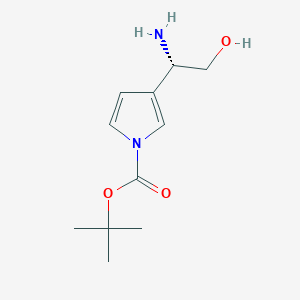
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)

![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
